2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Description
2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and a pyridin-3-ylmethyl group attached via the carboxamide nitrogen. The compound’s molecular formula is C24H23N3O3, with a molecular weight of 413.48 g/mol . The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the pyridinylmethyl group could contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-10-9-17(12-23(22)30-2)21-13-19(18-7-3-4-8-20(18)27-21)24(28)26-15-16-6-5-11-25-14-16/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
YGQVPVNQVHTNKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a derivative of quinoline with significant potential in medicinal chemistry. This article explores its biological activities, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C24H21N3O
- Molecular Weight : 399.45 g/mol
- Structure : The compound features a quinoline core substituted with a dimethoxyphenyl group and a pyridine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It exhibits significant agonistic activity on SIRT6 , a protein involved in various cellular processes including aging and cancer progression.
- SIRT6 Activation : The compound enhances SIRT6 activity, which is linked to improved regulation of gene expression and reduced tumor growth in various cancer models, particularly pancreatic cancer .
- In Vitro Studies : In vitro tests have shown that the compound induces apoptosis in cancer cells, leading to reduced viability and proliferation .
Case Studies
- A study demonstrated that the compound effectively inhibited the growth of pancreatic cancer cells with an IC50 value indicating potent efficacy .
- Another investigation reported its effectiveness against HeLa (cervical carcinoma) cells, showing a significant reduction in cell viability at concentrations as low as 0.058 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Antibacterial Testing
- Methodology : The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using microdilution methods.
- Results : The compound exhibited moderate to good antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL against several bacteria, including Bacillus cereus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.17 | 0.23 |
| Escherichia coli | >3.75 | >3.75 |
| Salmonella Typhimurium | 0.23 | 0.47 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 3,4-dimethoxyphenyl group significantly enhances both anticancer and antibacterial activities. Modifications to this structure can lead to variations in potency and selectivity against different targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against melanoma (A375) and breast cancer (MCF-7) cell lines . The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating significant antibacterial activity. For instance, compounds within the same class have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed as a potential antibacterial agent .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various therapeutic contexts:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Abadi et al. | N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 cell line | 4.2 μM |
| Huang et al. | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 cell line | 1.88 μM |
| Li et al. | Novel pyrazole derivatives | HCT116 cell line | 0.39 μM |
These findings indicate that modifications to the quinoline structure can lead to enhanced biological activity, making it a promising scaffold for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of quinoline-4-carboxamides. Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound increases logP compared to non-methoxy analogs (e.g., 2-phenyl derivative, logP ~3.2 vs. ~2.5) . This suggests improved passive diffusion across biological membranes.
- Solubility : Compounds with polar substituents (e.g., imidazole in or hydroxyphenyl in ) exhibit higher aqueous solubility, whereas chloro or dichlorophenyl analogs () are more lipophilic.
- Metabolic Stability : Chloro-substituted derivatives (e.g., 6-chloro analog in ) show reduced oxidative metabolism in hepatic microsomal assays due to electron-withdrawing effects.
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ) reveal that the 3,4-dimethoxyphenyl group adopts a planar conformation stabilized by intramolecular π-π stacking. This rigidity may limit rotational entropy loss upon binding to biological targets, enhancing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
